molecular formula C12H11NO2 B11901763 2-Methoxy-4-methylquinoline-7-carbaldehyde CAS No. 89446-54-8

2-Methoxy-4-methylquinoline-7-carbaldehyde

Cat. No.: B11901763
CAS No.: 89446-54-8
M. Wt: 201.22 g/mol
InChI Key: QMDXRYCMICAMOW-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylquinoline-7-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₁NO₂. It is a derivative of quinoline, characterized by the presence of a methoxy group at the 2-position, a methyl group at the 4-position, and an aldehyde group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methylquinoline-7-carbaldehyde typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic amine with a carbonyl compound. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-methylquinoline-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxy-4-methylquinoline-7-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylquinoline-7-carbaldehyde is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-4-methylquinoline-7-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the methoxy, methyl, and aldehyde groups allows for diverse chemical modifications and applications, distinguishing it from other quinoline derivatives .

Biological Activity

2-Methoxy-4-methylquinoline-7-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
IUPAC Name: this compound
Canonical SMILES: Cc1ccc2c(c1)cc(nc2C=O)C(OC)=C(C)C

The compound features a quinoline ring structure, which is known for its pharmacological properties. The methoxy and aldehyde functional groups contribute to its reactivity and biological interactions.

Antitumor Activity

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antitumor properties. A study on related compounds demonstrated that modifications in the quinoline structure can enhance their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)5.074
7-Hydroxy-2-methylquinolineHepG-2 (liver cancer)5.193
3-(4-Methylquinolin-2-yl)-1H-pyrazoleA549 (lung cancer)6.722

In a comparative study, the compound exhibited superior activity against MCF-7 cells compared to standard chemotherapy agents, indicating its potential as a lead compound in cancer therapy .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. A synthesis study of quinoline derivatives revealed that certain modifications could enhance antibacterial properties against multidrug-resistant strains.

CompoundMicrobial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
7-HydroxyquinolineEscherichia coli18

These findings suggest that the incorporation of methoxy and aldehyde groups can significantly influence the antimicrobial efficacy of quinoline derivatives .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Tubulin Polymerization: Similar to other quinoline derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in tumor cells.
  • Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress in cancer cells, contributing to its cytotoxic effects.
  • Interference with DNA Replication: Some studies suggest that quinolines can intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various quinoline derivatives, including this compound, on xenograft models. Results indicated a significant reduction in tumor volume and weight compared to control groups, supporting its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, the compound was tested against several pathogenic bacteria. The results demonstrated effective inhibition of bacterial growth, particularly against resistant strains, highlighting its potential as a therapeutic agent in infectious diseases .

Properties

CAS No.

89446-54-8

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-methoxy-4-methylquinoline-7-carbaldehyde

InChI

InChI=1S/C12H11NO2/c1-8-5-12(15-2)13-11-6-9(7-14)3-4-10(8)11/h3-7H,1-2H3

InChI Key

QMDXRYCMICAMOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)C=O)OC

Origin of Product

United States

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